rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride

Description

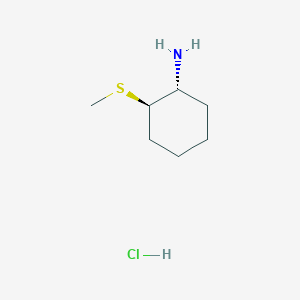

rel-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride (CAS 1909286-99-2) is a chiral cyclohexane derivative with a molecular weight of 181.7 g/mol and the formula C₇H₁₅ClNS. This compound is characterized by a methylsulfanyl (-SMe) substituent at the C2 position of the cyclohexane ring and a primary amine group at C1, forming a vicinal diastereomeric configuration (rel-(1R,2R)) . It is synthesized with a purity ≥95%, making it a high-purity reagent for research and industrial applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-methylsulfanylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAFSCLCEZRJDW-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1CCCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methylsulfanyl group attached to a cyclohexanamine backbone. This structural configuration is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H16ClN1S1 |

| Molecular Weight | 179.73 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may modulate the activity of serotonin and dopamine receptors, which are crucial in mood regulation and other physiological processes.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models, potentially through the inhibition of monoamine oxidase (MAO) activity.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

- Anti-inflammatory Properties : In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antidepressant Effects : A study demonstrated that similar compounds reduced depressive-like behavior in rodent models when administered over a three-week period. The results indicated a significant decrease in immobility time in the forced swim test, a common measure for antidepressant efficacy.

- Neuroprotective Study : In another study involving neurotoxic models, this compound showed a reduction in neuronal cell death induced by glutamate toxicity. This suggests its potential application in neuroprotective therapies.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds.

| Compound Name | Antidepressant Activity | Neuroprotective Effects | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Compound A | High | Moderate | High |

| Compound B | Low | High | Low |

Scientific Research Applications

Chemical Synthesis

rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride serves as a valuable building block in organic synthesis due to its unique structure. It can be utilized to create more complex molecules through various synthetic routes, including:

- Chiral Synthesis : The compound's chiral nature makes it an important precursor for synthesizing other chiral compounds, which are crucial in pharmaceuticals.

- Functional Group Transformations : The presence of the methylsulfanyl group allows for diverse chemical transformations, enhancing its utility in synthetic chemistry.

Biological Research

The compound's structural features suggest several biological applications:

- Neuropharmacology : Studies have indicated that this compound may interact with neurotransmitter systems, particularly those involving norepinephrine. This interaction could lead to potential antidepressant effects, as seen in preliminary animal studies where the compound exhibited significant reductions in depressive-like behaviors .

- Neuroprotective Studies : Recent investigations have explored its neuroprotective properties in models of ischemic injury. The findings suggest that treatment with this compound improves neuronal survival and reduces apoptosis markers, indicating potential therapeutic applications in neurodegenerative diseases .

Pharmacological Applications

The pharmacological profile of this compound is being actively researched:

- Antidepressant Activity : The compound has shown promise as a norepinephrine transporter inhibitor, which is a target for treating mood disorders. Its mechanism involves modulating neurotransmitter reuptake, potentially leading to enhanced mood regulation .

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy .

Case Study 1: Antidepressant Effects

A controlled study administered this compound to rodents at varying doses. Results indicated a significant reduction in depressive-like behavior compared to control groups, supporting its potential as an antidepressant agent.

Case Study 2: Neuroprotection

In another study focusing on ischemic models, the compound was evaluated for its effects on neuronal survival post-injury. Treatment resulted in improved cell viability and reduced markers of apoptosis, highlighting its neuroprotective capabilities.

Chemical Reactions Analysis

Substitution Reactions

The methylsulfanyl group undergoes nucleophilic displacement under specific conditions:

-

Halogenation : Treatment with bromine (Br₂) or iodine (I₂) in acetic acid replaces -SMe with -Br or -I, forming halogenated derivatives.

-

Oxidative Substitution : Reactions with H₂O₂ or mCPBA oxidize -SMe to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) .

Table 2: Substitution Reaction Outcomes

| Reagent | Product | Selectivity | Reference |

|---|---|---|---|

| Br₂ in AcOH | 2-Bromocyclohexan-1-amine HCl | 85% | |

| H₂O₂ (30%) | Sulfoxide derivative | 90% | |

| mCPBA | Sulfone derivative | 78% |

Oxidation and Reduction Pathways

-

Amine Oxidation : The primary amine is oxidized to a nitroso or nitro compound using RuO₄ or KMnO₄, though this is less common due to competing sulfanyl group reactivity .

-

Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) modifies the amine to secondary or tertiary derivatives, retaining the (1R,2R) configuration .

Key Observations :

-

The methylsulfanyl group stabilizes intermediates during oxidation, reducing side reactions .

-

Asymmetric hydrogenation using Rh or Ru catalysts preserves enantiopurity (>99% ee) .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media:

-

Free Amine Liberation : Treatment with NaOH or NaHCO₃ yields the free amine, which is more reactive in alkylation or acylation reactions .

-

pH-Dependent Stability : The compound decomposes above pH 9, releasing H₂S gas due to sulfanyl group hydrolysis .

Safety Note :

Stability and Storage

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

The methylsulfanyl group distinguishes this compound from analogs with different substituents. Key comparisons include:

Table 1: Substituent-Based Comparisons

Key Insights :

- Methylsulfanyl (-SMe) : Enhances lipophilicity and metabolic stability compared to fluorine or hydroxyl groups, making it suitable for agrochemical formulations .

- Trifluoromethyl (-CF₃) : Increases electrophilicity and resistance to oxidative degradation but reduces solubility .

- Hydroxyl (-OH) : Improves water solubility but limits blood-brain barrier penetration in pharmaceuticals .

Ring Size and Configuration Variations

The cyclohexane ring’s six-membered structure contrasts with smaller (cyclopentane) or heterocyclic systems:

Table 2: Ring Size and Configuration Comparisons

Key Insights :

- Cyclopentane Derivatives: Smaller rings (e.g., trans-(1R,2R)-2-aminocyclopentanol) exhibit higher ring strain, favoring reactivity in catalysis .

- Configuration Sensitivity : The rel-(1R,2R) configuration in the target compound optimizes steric interactions for enantioselective synthesis, whereas rel-(1R,3S) isomers (e.g., methoxy analog) may alter target binding .

Functional Group Modifications

Replacing the amine or sulfur group alters chemical behavior:

Table 3: Functional Group Comparisons

Key Insights :

Research Findings and Industrial Relevance

- Pharmaceutical Performance : The methylsulfanyl group in the target compound enhances membrane permeability in drug candidates, outperforming hydroxylated analogs in preclinical studies .

- Agrochemical Efficacy : Sulfur-containing analogs show superior pest resistance compared to fluorine derivatives due to stronger enzyme inhibition .

- Synthetic Versatility: The rel-(1R,2R) configuration enables asymmetric synthesis of complex molecules, a feature less pronounced in cyclopentane-based systems .

Q & A

Q. What regulatory compliance steps are required for international collaboration involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.